Retinoyl beta-glucuronide

Description

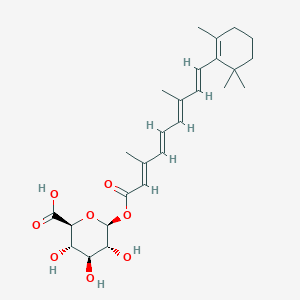

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O8/c1-15(11-12-18-17(3)10-7-13-26(18,4)5)8-6-9-16(2)14-19(27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h6,8-9,11-12,14,20-23,25,28-30H,7,10,13H2,1-5H3,(H,31,32)/b9-6+,12-11+,15-8+,16-14+/t20-,21-,22+,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGFYEHKPMOVNE-NEFMKCFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274187 | |

| Record name | Retinoyl beta-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Retinoyl b-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

401-10-5 | |

| Record name | Retinoyl β-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retinoyl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinoyl beta-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETINOYL .BETA.-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB6RQ16Y55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Retinoyl b-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Retinoyl β-Glucuronide: Structure, Properties, and Biological Significance

This guide provides a comprehensive technical overview of retinoyl β-glucuronide (RAG), a pivotal, biologically active metabolite of vitamin A. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical characteristics, biosynthetic and synthetic pathways, and the nuanced biological roles of RAG. We will explore its significance in retinoid metabolism, its function as a transport and delivery molecule for retinoic acid, and its potential as a therapeutic agent with a favorable safety profile compared to its parent compound.

Introduction: The Significance of Retinoyl β-Glucuronide in Vitamin A Homeostasis

Vitamin A and its derivatives, collectively known as retinoids, are indispensable for a multitude of physiological processes, including vision, immune function, embryonic development, and cellular differentiation.[1][2] The biological activity of vitamin A is primarily mediated by its metabolite, all-trans retinoic acid (ATRA), which functions as a ligand for nuclear receptors that regulate gene expression.[3][4] The intracellular concentrations of ATRA are exquisitely controlled through a dynamic interplay of synthesis and catabolism to ensure proper physiological function and prevent toxicity.[5]

Retinoyl β-glucuronide (RAG) is a major water-soluble metabolite of ATRA, traditionally viewed as a product of detoxification destined for excretion.[5][6] However, emerging evidence has illuminated a more complex and functionally significant role for RAG. It is now understood to be a biologically active molecule that can serve as a systemic source of retinoic acid, potentially acting as a transport form to deliver the active retinoid to target tissues.[6][7] This unique characteristic, coupled with its reduced toxicity compared to ATRA, has positioned RAG as a compound of significant interest for therapeutic applications in dermatology and oncology.[6][8] This guide will provide a detailed exploration of the fundamental properties and functions of this intriguing retinoid.

Chemical Structure and Physicochemical Properties

Retinoyl β-glucuronide is an ester conjugate formed between the carboxyl group of all-trans retinoic acid and the C1 hydroxyl group of β-D-glucuronic acid.[9] This conjugation imparts a significant increase in hydrophilicity compared to the parent retinoid.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid[9][10] |

| CAS Number | 401-10-5[9][10] |

| Molecular Formula | C₂₆H₃₆O₈[9][11] |

| Molecular Weight | 476.56 g/mol [9][11] |

| Synonyms | Retinoyl glucuronide, all-trans-Retinoyl-β-glucuronide, RAG[9] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid | [9] |

| Solubility | Soluble in water | [12] |

| UV-Visible Spectrum | Characteristic absorption of retinoic acid esters | [13][14] |

Biosynthesis and Chemical Synthesis of Retinoyl β-Glucuronide

The formation and availability of RAG are dependent on both enzymatic and synthetic methodologies. Understanding these processes is critical for both in vitro and in vivo studies.

Enzymatic Synthesis: The Role of UDP-Glucuronosyltransferases

In biological systems, RAG is synthesized from all-trans retinoic acid and UDP-glucuronic acid in a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[15] UGTs are a superfamily of phase II drug-metabolizing enzymes that play a crucial role in the detoxification and elimination of a wide variety of endogenous and exogenous compounds.[16][17]

The biosynthesis of RAG is a key step in retinoid metabolism. The specific activity of UDP-glucuronosyltransferase for retinoic acid is highest in the liver, a central organ for detoxification and metabolism.[15] Interestingly, the activity of this enzyme is upregulated in a state of vitamin A deficiency, suggesting a potential regulatory role for RAG in maintaining retinoid homeostasis.[15] Several UGT isoforms have been identified to be involved in the glucuronidation of retinoids, with UGT1A and UGT2B families playing a significant role.[18] Specifically, UGT2B7 has been shown to be a key enzyme in the glucuronidation of all-trans retinoic acid.[19]

Experimental Protocol: In Vitro Enzymatic Synthesis of Retinoyl β-Glucuronide

This protocol provides a generalized framework for the in vitro synthesis of RAG using liver microsomes as the enzyme source.

1. Preparation of Microsomes:

-

Homogenize fresh liver tissue in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.

2. Enzymatic Reaction:

-

In a microcentrifuge tube, combine the following reagents:

-

Liver microsomes (final concentration ~1 mg/mL)

-

All-trans retinoic acid (substrate, e.g., 50 µM)

-

UDP-glucuronic acid (cofactor, e.g., 2.5 mM)

-

Reaction buffer to a final volume of 200 µL.

-

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

3. Reaction Termination and Product Analysis:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge at high speed to precipitate proteins.

-

Analyze the supernatant for the presence of RAG using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.[13][15]

Chemical Synthesis of Retinoyl β-Glucuronide

Chemical synthesis provides a means to produce larger quantities of pure RAG for research and potential therapeutic development. Several synthetic routes have been reported.

One established method involves the reaction of all-trans retinoyl fluoride with the 3,6-lactone of glucuronic acid in a slightly alkaline solution.[13] This reaction yields the lactone of retinoyl β-glucuronide, which is then hydrolyzed to the free acid form.[13] Purification of the final product is typically achieved through reverse-phase HPLC.[13]

A more recent and higher-yield procedure involves the reaction of the tetrabutylammonium salt of glucuronic acid with all-trans retinoic acid via an imidazole or triazole derivative, achieving yields of up to 79%.[20]

Workflow for Chemical Synthesis of Retinoyl β-Glucuronide

References

- 1. Retinol | C20H30O | CID 445354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptional Factors Mediating Retinoic Acid Signals in the Control of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Retinoyl beta-glucuronide: a biologically active form of vitamin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound: a biologically active interesting retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C26H36O8 | CID 5281877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. clearsynth.com [clearsynth.com]

- 11. GSRS [precision.fda.gov]

- 12. Retinol (PIM 468) [inchem.org]

- 13. Chemical synthesis of all-trans this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scilit.com [scilit.com]

- 15. Biosynthesis of retinoyl-beta-glucuronide, a biologically active metabolite of all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Role of UDP-glucuronosyltransferase isoforms in 13-cis retinoic acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of retinoids on UDP-glucuronosyltransferase 2B7 mRNA expression in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. All-trans-retinoyl beta-glucuronide: new procedure for chemical synthesis and its metabolism in vitamin A-deficient rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Pathway of Retinoyl β-Glucuronide

This guide provides a comprehensive technical overview of the synthesis, regulation, and analysis of retinoyl β-glucuronide (RAG), a significant metabolite of retinoic acid (RA). Designed for researchers, scientists, and professionals in drug development, this document delves into the core biochemical processes, offering field-proven insights and detailed experimental methodologies.

Introduction: The Significance of Retinoid Glucuronidation

Retinoids, a class of compounds derived from vitamin A, are pivotal regulators of numerous physiological processes, including embryonic development, cellular differentiation, and immune function.[1] All-trans-retinoic acid (atRA) is a potent signaling molecule that exerts its effects by binding to nuclear receptors.[2] The cellular concentration of atRA is meticulously controlled through a balance of synthesis and catabolism.[1][3] Glucuronidation represents a key phase II metabolic pathway for the detoxification and elimination of various endogenous and xenobiotic compounds, including retinoids.[4]

Retinoyl β-glucuronide, an acyl glucuronide of retinoic acid, was initially considered an inactive detoxification product destined for biliary excretion.[1][5] However, emerging evidence has redefined its role, demonstrating that RAG retains biological activity, often with reduced toxicity compared to its parent compound, atRA.[4][6] This unique characteristic has positioned RAG as a molecule of significant interest in pharmacology and drug development, particularly in dermatology and oncology.[4][6] Understanding its synthesis pathway is therefore crucial for harnessing its therapeutic potential.

The Biosynthesis Pathway of Retinoyl β-Glucuronide

The formation of RAG is an enzymatic process catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction involves the transfer of a glucuronic acid moiety from the activated sugar donor, uridine diphosphate glucuronic acid (UDPGA), to the carboxyl group of retinoic acid.[4][5][7]

Key Components of the Synthesis Pathway:

-

Substrates:

-

All-trans-retinoic acid (atRA): The primary retinoid substrate for glucuronidation. Other isomers of retinoic acid can also be conjugated.

-

Uridine Diphosphate Glucuronic Acid (UDPGA): The activated form of glucuronic acid, serving as the donor molecule.[4]

-

-

Enzymes: UDP-Glucuronosyltransferases (UGTs)

-

UGTs are a superfamily of enzymes primarily located in the endoplasmic reticulum of various tissues, with the highest concentrations found in the liver and intestines.[4][8]

-

Several UGT isoforms have been identified to catalyze the glucuronidation of retinoic acid, including members of the UGT1A and UGT2B families. Specific isoforms implicated include UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, and notably, UGT2B7, which has been shown to be a major enzyme responsible for retinoid glucuronidation in humans.

-

-

Cellular Location:

The enzymatic reaction is a direct conjugation that does not require any additional cofactors beyond the enzyme and the two primary substrates.[7]

Regulation of the Synthesis Pathway

The rate of RAG synthesis is not static but is influenced by several factors at the cellular and systemic levels, highlighting a sophisticated regulatory network.

-

Substrate Availability: The intracellular concentrations of both atRA and UDPGA are critical determinants of the reaction velocity.

-

Enzyme Expression and Activity:

-

Vitamin A Status: Studies have shown that vitamin A deficiency can lead to an increase in the specific activity of UGTs involved in retinoic acid glucuronidation.[7]

-

Inhibition:

-

Coenzyme A (CoA): Millimolar concentrations of CoA have been demonstrated to strongly inhibit the formation of RAG.[7]

-

Cellular Retinoic Acid-Binding Protein I (CRABP-I): The binding of atRA to CRABP-I can significantly reduce its availability for glucuronidation, thereby inhibiting RAG synthesis.

-

-

Quantitative Analysis of Synthesis Kinetics

The enzymatic synthesis of RAG has been characterized by determining the kinetic parameters of the responsible UGTs. This data is essential for understanding the efficiency of the pathway under different physiological conditions.

| Parameter | Value | Substrate | Tissue Source | Reference |

| Apparent Km | 54.7 µM | all-trans-Retinoic Acid | Rat Liver Microsomes | [7] |

| Apparent Km | 2.4 mM | UDP-Glucuronic Acid | Rat Liver Microsomes | [7] |

Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.

Experimental Protocols for Synthesis and Analysis

A robust understanding of the RAG synthesis pathway is underpinned by reliable experimental methodologies for its in vitro synthesis, purification, and characterization.

In Vitro Enzymatic Synthesis of Retinoyl β-Glucuronide

This protocol describes a standard assay for the enzymatic synthesis of RAG using rat liver microsomes as the enzyme source.

Materials:

-

Rat liver microsomes

-

All-trans-retinoic acid (atRA)

-

Uridine diphosphate glucuronic acid (UDPGA)

-

Reaction buffer (e.g., Tris-HCl, pH 7.4)

-

Terminating solution (e.g., methanol or acetonitrile)

-

HPLC system with a UV detector

-

Reverse-phase C18 HPLC column

Step-by-Step Methodology:

-

Microsome Preparation: Isolate microsomes from rat liver using standard differential centrifugation techniques. Determine the protein concentration of the microsomal preparation (e.g., using a Bradford or BCA assay).

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a specific amount of microsomal protein, and atRA (dissolved in a suitable solvent like ethanol or DMSO). Pre-incubate the mixture at 37°C for a few minutes to equilibrate.

-

Initiation of Reaction: Start the reaction by adding UDPGA to the mixture. The final concentrations of atRA and UDPGA should be optimized based on the known Km values.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding a cold terminating solution (e.g., 2 volumes of methanol). This will precipitate the proteins.

-

Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Collect the supernatant for HPLC analysis.

-

HPLC Analysis: Inject the supernatant into the HPLC system. Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid) to separate RAG from unreacted atRA and other components.

-

Quantification: Monitor the elution profile at a wavelength corresponding to the maximum absorbance of RAG (around 350 nm). Quantify the amount of RAG formed by comparing the peak area to a standard curve of chemically synthesized RAG.

Purification and Characterization of Retinoyl β-Glucuronide

For further studies, synthesized RAG needs to be purified and its identity confirmed.

Purification by HPLC:

-

A semi-preparative or preparative HPLC system with a C18 column can be used to purify larger quantities of RAG from the reaction mixture. The fractions corresponding to the RAG peak are collected, pooled, and the solvent is evaporated.

Characterization Techniques:

-

UV-Visible Spectroscopy: The purified RAG should exhibit a characteristic UV absorption spectrum similar to that of retinoic acid esters.[5][10]

-

Mass Spectrometry (MS): Mass spectrometry is a powerful tool to confirm the molecular weight and structure of RAG. The resulting mass spectra can definitively establish the structure as retinoyl β-glucuronide.[5][7][10]

-

β-Glucuronidase Hydrolysis: A definitive functional confirmation involves treating the purified product with β-glucuronidase. This enzyme specifically cleaves the glucuronide bond, which should result in the release of retinoic acid, detectable by HPLC.[5][7][10]

Chemical Synthesis of Retinoyl β-Glucuronide

In addition to enzymatic synthesis, chemical synthesis provides a means to produce larger quantities of RAG for various applications. One established method involves the reaction of all-trans retinoyl fluoride with the 3,6-lactone of glucuronic acid in a slightly alkaline solution.[11] This initial reaction yields the lactone of retinoyl β-glucuronide, which is then hydrolyzed with a dilute alkali to produce the free acid form of RAG.[11] The final product is typically purified by reverse-phase HPLC.[11] Another high-yield procedure involves the reaction of the tetrabutylammonium salt of glucuronic acid with atRA via an imidazole or triazole derivative.

Conclusion and Future Directions

The synthesis of retinoyl β-glucuronide is a well-defined enzymatic process with significant physiological and pharmacological implications. The conversion of retinoic acid to its glucuronide conjugate is not merely a detoxification step but also a mechanism for modulating retinoid activity and distribution. The lower toxicity of RAG compared to atRA, coupled with its retained biological activity, makes it an attractive candidate for therapeutic development.

Future research should focus on further elucidating the tissue-specific regulation of UGT isoforms involved in retinoid metabolism. A deeper understanding of the interplay between RAG and its parent compound, atRA, in various cellular contexts will be crucial for designing novel therapeutic strategies that leverage the unique properties of this important retinoid metabolite.

References

- 1. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of retinoyl-β-glucuronide, a biologically active metabolite of all-trans-retinoic acid [ouci.dntb.gov.ua]

- 3. Retinoyl beta-glucuronide: a biologically active form of vitamin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of this compound as a minor metabolite of retinoic acid in bile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of retinyl beta-glucuronide in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of retinoyl-beta-glucuronide, a biologically active metabolite of all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient two-step chemo-enzymatic synthesis of all-trans-retinyl palmitate with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Characterization of this compound as a minor metabolite of retinoic acid in bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical synthesis of all-trans this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. All-trans-retinoyl beta-glucuronide: new procedure for chemical synthesis and its metabolism in vitamin A-deficient rats - PMC [pmc.ncbi.nlm.nih.gov]

endogenous role of Retinoyl beta-glucuronide

An In-Depth Technical Guide to the Endogenous Role of Retinoyl β-Glucuronide

Foreword

For decades, all-trans-retinoic acid (RA) has been the focal point of retinoid research, celebrated for its critical role in cellular differentiation, proliferation, and embryonic development.[1][2] Consequently, other endogenous retinoids have often been relegated to the periphery, viewed as mere intermediates or catabolic byproducts. This guide challenges that perspective by focusing on Retinoyl β-Glucuronide (RAG), a water-soluble metabolite of RA. Initially dismissed as a simple detoxification product destined for excretion, a growing body of evidence reveals RAG as a biologically active molecule with a complex and strategic role in retinoid homeostasis.[3][4][5] This document, intended for researchers, scientists, and drug development professionals, moves beyond the textbook view to present RAG as a key modulator of retinoid signaling, a stable transport and storage form of RA, and a promising therapeutic agent in its own right. We will explore its biochemistry, its multifaceted physiological functions, and the methodologies required to accurately study this pivotal molecule.

The Retinoid Metabolic and Signaling Axis: Context for RAG

To appreciate the role of Retinoyl β-Glucuronide (RAG), one must first understand the broader landscape of vitamin A metabolism and signaling. Vitamin A (retinol) is obtained from the diet, either as preformed retinyl esters from animal sources or as provitamin A carotenoids from plants.[6] Once inside the body, it undergoes a tightly regulated series of enzymatic conversions to produce the ultimate active form, all-trans-retinoic acid (RA).

The canonical pathway is a two-step oxidation process:

-

Retinol to Retinaldehyde: Retinol is reversibly oxidized to retinaldehyde by alcohol dehydrogenases (ADHs) or retinol dehydrogenases (RDHs).[2]

-

Retinaldehyde to Retinoic Acid: Retinaldehyde is irreversibly oxidized to RA by retinaldehyde dehydrogenases (RALDHs).[1][2]

RA exerts its profound biological effects by functioning as a ligand for nuclear receptors. It binds to Retinoic Acid Receptors (RARs), which form heterodimers with Retinoid X Receptors (RXRs). This RAR-RXR complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2]

The intracellular concentration of RA must be exquisitely controlled, as both deficiency and excess are detrimental.[1] This control is achieved not only through regulated synthesis but also through catabolism and conjugation. One of the primary metabolic fates of RA is hydroxylation by cytochrome P450 enzymes (CYPs). Another is conjugation with glucuronic acid to form RAG, a process once thought to be purely for detoxification and elimination.[6][7] However, as this guide will detail, the formation of RAG is a pivotal regulatory node, creating a biologically active reservoir that fundamentally influences the availability and action of RA.

Caption: Overview of the Retinoid Metabolic and Signaling Pathway.

The Biochemistry of Retinoyl β-Glucuronide

RAG is a naturally occurring metabolite of vitamin A, demonstrated to be an endogenous component of human blood.[8] Its formation and cleavage are controlled by two key enzyme families that act as gatekeepers for retinoid activity.

Synthesis by UDP-Glucuronosyltransferases (UGTs)

The conjugation of a glucuronic acid moiety to RA is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). This reaction, termed glucuronidation, transfers glucuronic acid from the high-energy donor molecule, UDP-glucuronic acid (UDPGA), to the carboxylic acid group of RA, forming an acyl-glucuronide.[9]

Reaction: all-trans-Retinoic Acid + UDP-Glucuronic Acid --(UGT)--> all-trans-Retinoyl β-Glucuronide + UDP

This process occurs predominantly in the liver and intestine, tissues rich in UGTs.[9][10] The specific activity of UGTs toward RA is highest in the liver.[9] Several UGT isoforms are capable of metabolizing retinoids, with UGT1A and UGT2B families being particularly relevant.[11][12] Notably, UGT2B7 has been identified as a key enzyme in the glucuronidation of RA and its oxidized derivatives.[12][13]

The rationale for this enzymatic step is twofold. From a classic pharmacological standpoint, glucuronidation increases the water solubility of lipophilic molecules like RA, facilitating their transport in aqueous environments (like blood) and their eventual excretion via bile.[7][14] However, the observation that UGT specific activity increases during vitamin A deficiency suggests a role beyond simple inactivation, hinting at a functionally important purpose for RAG.[9]

| Enzyme Parameter | All-trans-Retinoic Acid | UDP-Glucuronic Acid | Source |

| Apparent Km | 54.7 µM | 2.4 mM | [9] |

| Catalyzing Enzyme | UDP-Glucuronosyltransferase | UDP-Glucuronosyltransferase | [9] |

| Primary Location | Liver Microsomes | Liver Microsomes | [9] |

Table 1: Kinetic Parameters for RAG Synthesis in Rat Liver Microsomes.

Hydrolysis by β-Glucuronidase

The conversion of RA to RAG is not a terminal step. RAG can be hydrolyzed back to its parent compound, RA, by the enzyme β-glucuronidase.[15][16] This enzyme is found in various tissues and is notably localized within the lysosomes and endoplasmic reticulum.[15][16]

Reaction: all-trans-Retinoyl β-Glucuronide + H₂O --(β-Glucuronidase)--> all-trans-Retinoic Acid + Glucuronic Acid

This hydrolytic cleavage is of immense physiological significance. It means that RAG, while being a metabolite, can also act as a pro-drug or pro-hormone.[3][4] Tissues expressing β-glucuronidase can locally regenerate the highly active RA from a circulating or stored pool of RAG. This enzymatic "reactivation" allows for precise spatial and temporal control over retinoid signaling. Studies have shown that in a state of vitamin A deficiency, the activity of β-glucuronidase is enhanced, leading to more efficient conversion of RAG to RA, further supporting the role of RAG as a critical systemic reservoir.[17]

The Endogenous Roles of RAG: A Paradigm Shift

While initially categorized as a detoxification product, the endogenous functions of RAG are far more nuanced and strategic.[4] It acts as a key player in a sophisticated system of retinoid management, serving as a transport vehicle, a local reservoir, and a modulator of RA signaling.

A Stable, Water-Soluble Transport Form

RA is lipophilic and requires a carrier protein, primarily albumin, for transport in the blood.[18] RAG, due to the addition of the hydrophilic glucuronide moiety, is significantly more water-soluble. It circulates in human blood at nanomolar concentrations, often comparable to or exceeding those of RA.[8][18][19] This suggests that RAG may serve as an alternative, stable transport vehicle for delivering retinoid potential throughout the body, complementing the albumin-bound RA pathway.[18][20] Its stability in circulation, compared to the more reactive RA, makes it an ideal candidate for a systemic retinoid carrier.

A Tissue-Level Reservoir for Sustained Signaling

Perhaps the most critical role of RAG is to act as a readily available source of RA for target tissues.[3][4] The body can store large amounts of vitamin A as retinyl esters, primarily in the liver.[18] RAG represents a different kind of reservoir—one that is post-synthesis and closer to the final active molecule. Tissues can take up the stable RAG from circulation and, through the action of local β-glucuronidases, hydrolyze it to release active RA precisely where and when it is needed.[15][17] This mechanism provides for sustained, localized retinoid activity without requiring the systemic circulation of high levels of potentially toxic RA. After intraperitoneal injection in rats, RAG persists as a major component in blood and tissues for at least 24 hours, even while some is converted to RA, demonstrating its capacity to serve as a lasting source.[21]

Intrinsic Activity vs. Pro-Hormone Function

A key question in the field is whether RAG possesses intrinsic biological activity or if its effects are solely attributable to its conversion to RA. Numerous studies have shown that RAG can induce cellular differentiation and inhibit tumor growth in a manner comparable to RA.[5][22] However, the ubiquitous presence of β-glucuronidases in cell culture and in vivo makes it challenging to definitively separate the activity of RAG itself from that of the RA it produces.

The prevailing view is that RAG's primary role is that of a pro-hormone. Its teratogenic effects in mice, for instance, were found to be directly correlated with the extent of its hydrolysis to RA, which then crossed the placenta.[23] Nonetheless, the possibility of direct action cannot be entirely dismissed, and it may act physiologically in its intact form under certain conditions.[24] Regardless, its ability to function as a stable precursor to RA is the foundation of its biological importance.

Methodologies for Studying Retinoyl β-Glucuronide

Accurate investigation of RAG requires robust analytical techniques to distinguish it from other retinoids and to quantify its metabolic turnover. The self-validating nature of these protocols lies in the combined use of chromatographic separation and enzymatic confirmation.

Protocol: Quantification of RAG in Biological Samples

This protocol outlines a standard workflow for the extraction and analysis of RAG from plasma or tissue homogenates using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Sample Collection & Homogenization:

-

Collect blood in heparinized tubes and separate plasma by centrifugation.

-

For tissues, homogenize in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Causality: All steps should be performed under dim light and on ice to prevent photo-isomerization and degradation of the light-sensitive and thermally labile retinoids.

-

-

Liquid-Liquid Extraction:

-

To 100 µL of plasma or tissue homogenate, add 200 µL of cold ethanol containing an internal standard (e.g., a synthetic retinoid not present endogenously) to precipitate proteins.

-

Vortex for 30 seconds. Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Collect the supernatant.

-

Add 400 µL of hexane, vortex for 1 minute, and centrifuge to separate the layers.

-

Carefully collect the hexane (upper) layer containing non-polar retinoids (like retinol/retinyl esters) and the ethanol/water (lower) layer containing polar retinoids (RA and RAG).

-

Causality: The two-step extraction separates retinoids based on polarity. Ethanol precipitates proteins that would otherwise interfere with chromatography. Hexane removes highly non-polar lipids and esters, providing a cleaner sample for the analysis of the more polar RA and RAG.

-

-

Analysis by Reversed-Phase HPLC:

-

Evaporate the polar fraction to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of mobile phase.

-

Inject onto a C18 reversed-phase HPLC column.

-

Use a gradient elution system, for example, starting with a high aqueous component (e.g., acetonitrile/water/acetic acid) and ramping to a high organic component.

-

Causality: Reversed-phase chromatography separates compounds based on hydrophobicity. RAG, being more polar than RA, will elute earlier. A gradient elution is necessary to resolve multiple retinoid isomers in a single run.[25]

-

Detect retinoids using a UV detector set to ~350 nm, the characteristic absorbance maximum for retinoids.

-

-

Quantification and Confirmation:

-

Quantify RAG by comparing its peak area to that of a standard curve generated with synthetic RAG and normalized to the internal standard.

-

Confirmation: Collect the HPLC fraction corresponding to the RAG peak. Treat one aliquot with purified β-glucuronidase (from sources like E. coli or bovine liver) and another with buffer alone.[8][14] Re-inject both onto the HPLC. The disappearance of the RAG peak and the corresponding appearance of an RA peak in the enzyme-treated sample confirms its identity.[8][26] Further confirmation can be achieved with Liquid Chromatography-Mass Spectrometry (LC-MS).[27]

-

Caption: Experimental workflow for the quantification of RAG.

Protocol: In Vitro Glucuronidation Assay

This assay measures the enzymatic synthesis of RAG from RA, typically using liver microsomes as the enzyme source.

Methodology:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine:

-

Microsomal protein (e.g., from rat liver).

-

Reaction buffer (e.g., Tris-HCl, pH 7.4).

-

A detergent like Brij-58 to permeabilize the microsomal membrane.

-

Causality: The detergent exposes the UGT active site, which is located on the luminal side of the endoplasmic reticulum membrane, to the substrates in the buffer.

-

All-trans-retinoic acid (substrate).

-

-

Initiate Reaction: Start the reaction by adding the co-substrate, UDP-glucuronic acid (UDPGA).

-

Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding cold acetonitrile or methanol.

-

Analysis: Centrifuge to pellet the protein. Analyze the supernatant for RAG formation using the HPLC method described in Protocol 4.1.

Therapeutic and Pharmacological Implications

The unique biochemical profile of RAG—possessing RA-like activity but with a different pharmacokinetic and toxicity profile—makes it a molecule of significant interest for drug development.

RAG as a Safer Retinoid Pro-Drug

Systemic or topical administration of RA is often limited by its toxicity, causing skin irritation, dryness, and significant teratogenic risk.[1][5] Numerous studies have demonstrated that RAG can replicate the therapeutic benefits of RA with markedly reduced side effects.

-

Dermatology: Topically applied RAG is as effective as RA in treating acne but without the associated severe skin irritation.[3][22] In swine models, chronic topical application of RAG resulted in significantly less dermal and epidermal damage compared to RA.[5]

-

Oncology: RAG has been shown to inhibit the growth of neuroblastoma tumors in mice with an efficacy comparable to RA, but without causing the adverse physical side effects observed with RA treatment.[5]

The reduced toxicity is likely due to its controlled, localized conversion to RA by tissue β-glucuronidases, avoiding a systemic flood of the more aggressive parent compound.

Pharmacokinetics and Future Directions

The route of administration profoundly impacts the fate and activity of RAG. When given orally or subcutaneously, it can be extensively hydrolyzed back to RA in vivo, potentially leading to high systemic RA levels and negating its safety profile.[22][23] This highlights a critical consideration for drug development: the formulation and delivery method must be optimized to leverage local activation while minimizing systemic conversion.

Future research should focus on:

-

Developing delivery systems (e.g., topical formulations, targeted nanoparticles) that maximize RAG concentration at the target site.

-

Investigating the regulation of β-glucuronidase activity in different tissues and disease states to better predict RAG activation.

-

Exploring synthetic RAG analogs that may be more resistant to systemic hydrolysis but can still be activated by specific tissue enzymes.

Conclusion

Retinoyl β-glucuronide is far more than a metabolic footnote in the vitamin A story. It is an integral component of a sophisticated homeostatic system designed to transport, store, and deploy retinoid activity with precision and control. By serving as a stable, circulating pro-hormone, RAG allows the body to buffer against both retinoid deficiency and excess. Its conversion back to retinoic acid by local β-glucuronidases provides a mechanism for sustained, tissue-specific signaling. This understanding not only redefines our view of endogenous retinoid metabolism but also opens a promising avenue for the development of safer, more effective retinoid-based therapeutics. The continued study of RAG is essential for any researcher aiming to fully comprehend and manipulate the powerful biology of vitamin A.

References

- 1. From carrot to clinic: an overview of the retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Retinoyl beta-glucuronide: a biologically active form of vitamin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound: a biologically active interesting retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound: an endogenous compound of human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of retinoyl-beta-glucuronide, a biologically active metabolite of all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of UDP-glucuronosyltransferase isoforms in 13-cis retinoic acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of Retinoids on UDP-Glucuronosyltransferase 2B7 mRNA Expression in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of retinoids on UDP-glucuronosyltransferase 2B7 mRNA expression in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. covachem.com [covachem.com]

- 15. Esterase 22 and beta-glucuronidase hydrolyze retinoids in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 16. β-Glucuronidase - Wikipedia [en.wikipedia.org]

- 17. Effect of vitamin A deficiency on the hydrolysis of this compound to retinoic acid by rat tissue organelles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The multifaceted nature of retinoid transport and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Characterization of retinyl beta-glucuronide in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The multifaceted nature of retinoid transport and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Chemical synthesis of all-trans-[11-3H]this compound and its metabolism in rats in vivo. | Semantic Scholar [semanticscholar.org]

- 22. storage.imrpress.com [storage.imrpress.com]

- 23. "All-trans-retinoyl-β-glucuronide is a potent teratogen in the mouse be" by H. Nau, Mohamed M. Elmazar et al. [buescholar.bue.edu.eg]

- 24. Synthesis and metabolism of all-trans-[11-3H]retinyl beta-glucuronide in rats in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Single-run analysis of isomers of retinoyl-beta-D-glucuronide and retinoic acid by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Characterization of this compound as a minor metabolite of retinoic acid in bile - PMC [pmc.ncbi.nlm.nih.gov]

- 27. jpps.ukaazpublications.com [jpps.ukaazpublications.com]

Retinoyl β-Glucuronide: A Technical Guide to its Biological Activity, Metabolism, and Therapeutic Potential

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Retinoyl β-glucuronide (RAG) is a naturally occurring, water-soluble metabolite of vitamin A.[1] Historically, glucuronidation has been viewed primarily as a detoxification and elimination pathway for xenobiotics and endogenous compounds. However, RAG defies this simple classification, demonstrating significant biological activity comparable to its parent compound, all-trans-retinoic acid (RA), but with a markedly improved safety profile.[2] This guide provides a comprehensive technical overview of RAG, synthesizing current research on its biosynthesis, metabolism, multifaceted biological activities, and pharmacokinetic properties. We will explore its potential as a therapeutic agent in dermatology and oncology and provide detailed experimental protocols for its study, offering a critical resource for researchers, scientists, and drug development professionals in the field of retinoid biology.

Introduction: Beyond Detoxification

The retinoid signaling pathway is fundamental to numerous physiological processes, including cell proliferation, differentiation, and apoptosis.[3] All-trans-retinoic acid (RA) is the principal active retinoid, mediating its effects through nuclear receptors. However, its therapeutic use is often hampered by significant local and systemic toxicity.[2] Retinoyl β-glucuronide (RAG) emerges as a key endogenous metabolite that challenges the conventional understanding of glucuronidation.[4] Rather than being an inert product destined for excretion, RAG can serve as a biologically active source of RA, potentially acting as a transport and storage form that delivers the active compound to target tissues with reduced side effects.[1][4] This guide delves into the science that underpins the unique biological standing of RAG, positioning it as a molecule of high interest for therapeutic development.

Section 1: Biosynthesis and Metabolism - A Dynamic Equilibrium

The biological significance of RAG is rooted in its metabolic relationship with RA. The interconversion between these two molecules is a tightly regulated process that dictates the availability and activity of retinoids in various tissues.

Anabolism: The Synthesis of Retinoyl β-Glucuronide

RAG is synthesized from RA via a Phase II conjugation reaction catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[5][6] This enzymatic process covalently links glucuronic acid from the high-energy donor, UDP-glucuronic acid (UDPGA), to the carboxylic acid moiety of RA.

The reaction is most prominent in the liver, the primary site of retinoid metabolism, but also occurs in other tissues like the intestine and kidney.[5][7] The formation of RAG is catalyzed by a specific subset of UGTs, with studies pointing to isoforms like UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, and UGT2B7 being involved in retinoid glucuronidation.[7][8] The specific activity of the responsible UGTs is notably increased in a state of vitamin A deficiency, suggesting a functional role for RAG beyond simple inactivation.[5] This upregulation is uncharacteristic of enzymes involved in catabolism, hinting at a physiological role for RAG in retinoid homeostasis.[5]

Catabolism: The Release of Retinoic Acid

The biological activity of RAG is largely attributed to its ability to be hydrolyzed back to the parent RA. This reverse reaction is catalyzed by β-glucuronidases, enzymes that are widely distributed in tissues and are particularly active within the lysosomal compartments of cells.[9] The enhanced activity of β-glucuronidases in vitamin A-deficient rats corresponds with an increased conversion of RAG to RA, further supporting the role of RAG as a convertible precursor.[9] This enzymatic release allows RAG to function as a stable pro-drug, delivering RA to target cells where it can exert its biological effects.

Metabolic Pathway Visualization

Caption: Metabolic interconversion of Retinoic Acid (RA) and Retinoyl β-glucuronide (RAG).

Regulatory Influences

The rate of RAG formation is influenced by substrate availability and the presence of binding proteins. Cellular Retinoic Acid-Binding Protein type I (CRABP-I) has been shown to inhibit the formation of RAG.[10] By sequestering RA, CRABP-I reduces the amount of free substrate available for UGT enzymes, thereby modulating the metabolic fate of RA. The tissue-specific ratio of CRABP-I to RA can, therefore, dictate local metabolic patterns.[10]

Section 2: Biological Activities and Therapeutic Potential

RAG exhibits a biological activity profile that is similar to RA but is distinguished by its significantly lower toxicity. This unique characteristic makes it a compelling candidate for therapeutic applications where RA's efficacy is limited by its adverse effects.

Dermatological Applications: Efficacious and Gentle Acne Treatment

Topical RA (tretinoin) is a gold standard for acne treatment, but its use is frequently associated with skin irritation, redness, and peeling.[11][12] RAG has been demonstrated to be a highly effective alternative. In clinical studies, topically applied RAG showed efficacy comparable to RA in reducing acne lesions but without the associated side effects.[1][4] This makes RAG a promising therapeutic for mild to moderate acne, particularly for individuals with sensitive skin.[13][14]

| Clinical Study Summary: Topical RAG vs. Placebo/RA for Acne | | :--- | :--- | :--- | :--- | | Study Parameter | RAG Treatment Group | Placebo/Control Group | RA (Retin-A) Group | | Median Lesion Reduction (Total) | 56% - 86.8%[13][14] | 31% - 40.1%[13][14] | ~75%[13] | | Median Lesion Reduction (Inflammatory) | 25% - 80.2%[13][14] | 4% - 34.3%[13][14] | Not specified | | Adverse Skin Reactions (Redness, Scabbing) | None observed at concentrations up to 2.4%[11][13] | Not specified | Observed in all subjects at 0.1%[13] |

Oncological Applications: Anti-Tumor Activity with a Favorable Safety Profile

Retinoids are known to induce differentiation and inhibit proliferation in various cancer cell lines.[15] Studies have shown that RAG can inhibit the growth of tumors derived from human neuroblastoma cells in animal models.[2] Its anti-tumor effects were comparable to those of RA, but critically, RAG administration was not associated with the significant adverse physical side effects observed with RA treatment.[2] Furthermore, unlike RA, chronic administration of RAG can achieve sustained blood levels of the parent retinoid, a favorable pharmacokinetic property for oncology applications.[2]

Intrinsic Activity vs. Pro-drug Function

A key question is whether RAG possesses intrinsic biological activity or functions solely as a pro-drug for RA. In studies using the human promyelocytic leukemia cell line HL-60, RAG induced cell differentiation in the absence of detectable conversion to RA, providing strong evidence that RAG may exert its own intrinsic biological effects.[16] However, in most physiological contexts, its ability to be converted to RA is considered a primary mechanism of action.[17]

Section 3: Pharmacokinetics and Bioavailability

The absorption, distribution, metabolism, and excretion (ADME) profile of RAG is complex and highly dependent on the route of administration.

Impact of Administration Route

Studies in rats have revealed stark differences between oral and intraperitoneal (i.p.) administration of RAG.[18][19]

-

Oral Administration: When administered orally, RAG is poorly absorbed in subjects with adequate vitamin A status.[17] Neither RAG nor its metabolites are typically detected in significant concentrations in the blood.[17][18] This suggests extensive first-pass metabolism or poor intestinal uptake under normal conditions.

-

Intraperitoneal (Parenteral) Administration: In contrast, i.p. injection bypasses the gastrointestinal tract and results in detectable plasma concentrations of RAG, its lactone derivative (RAGL), and small amounts of RA.[18][19] RAG and its metabolites persist in the blood and distribute to various tissues, including the liver, intestine, and kidney.[20][21]

Distribution and Persistence

Following parenteral administration, RAG is detected in blood and tissues for at least 24 hours.[21] While it is partly converted to RA, RAG often remains the predominant labeled component, supporting the idea that it can act as a circulating reservoir for retinoids.[21] Chronic administration studies in mice have shown that RAG can achieve sustained blood levels, a distinct advantage over RA, which is rapidly metabolized.[2]

Pharmacokinetic Data from Preclinical Studies

| Parameter (in rats, post-IP injection) | Value | Time to Peak | Reference |

| Peak Plasma RAG Concentration | ~0.092 µmol/L | 2 hours | [19] |

| Peak Plasma RA Concentration | ~0.093 µmol/L | 2 hours | [19] |

| Major Circulating Metabolite | RAG Lactone (RAGL) | Persists for up to 48 hours | [18][19] |

Section 4: Key Experimental Methodologies

Studying RAG requires robust and validated protocols. The following sections detail methodologies for its in vitro synthesis and its quantification in biological samples, providing a foundation for researchers.

Protocol 1: In Vitro Synthesis of RAG and UGT Activity Assay

This protocol is designed to synthesize RAG from RA using a biological enzyme source and to measure the kinetic parameters of the reaction. The choice of liver microsomes is based on the high concentration of UGT enzymes in this tissue fraction.[5]

Methodology Rationale: This assay provides a functional measure of the conversion of RA to RAG. Including co-factors and potential inhibitors helps to elucidate the biochemical requirements and regulatory mechanisms of the enzymatic reaction. The use of HPLC with UV detection is a standard, reliable method for separating and quantifying retinoids.[5]

Step-by-Step Protocol:

-

Prepare Microsomes: Isolate liver microsomes from the species of interest (e.g., Sprague-Dawley rat) via differential centrifugation. Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4).

-

Set Up Reaction Mixture: In a microcentrifuge tube, combine:

-

Liver microsomal protein (e.g., 0.5-1.0 mg).

-

All-trans-retinoic acid (substrate, e.g., 55 µM final concentration, dissolved in ethanol).

-

UDP-glucuronic acid (co-factor, e.g., 2.4 mM final concentration).

-

Buffer to bring to a final volume of 200 µL.

-

Self-Validation Control: Prepare parallel reactions lacking either the microsomes or UDPGA to ensure product formation is enzyme- and co-factor-dependent.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding an equal volume of cold acetonitrile or methanol to precipitate the protein.

-

Sample Preparation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject a defined volume onto a reverse-phase C18 column.

-

Quantification: Elute the retinoids using an appropriate mobile phase gradient (e.g., acetonitrile/water with 0.1% acetic acid). Monitor the eluent at a wavelength of ~350 nm. Calculate the amount of RAG formed by comparing the peak area to a standard curve generated with purified RAG.

Caption: Experimental workflow for the in vitro synthesis and analysis of RAG.

Protocol 2: Quantification of RAG in Plasma Samples

This protocol provides a method for extracting and quantifying RAG and other retinoids from a complex biological matrix like plasma.

Methodology Rationale: The challenge in biological samples is the low concentration of the analyte and the presence of interfering substances. This protocol uses a robust protein precipitation and liquid-liquid extraction method to isolate the retinoids. Reverse-phase HPLC is chosen for its ability to separate the various isomers of RA and RAG, which is critical for accurate metabolic studies.[22] Confirmation by mass spectrometry (LC-MS) provides the highest level of confidence in product identity.[5][23]

Step-by-Step Protocol:

-

Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA). Immediately centrifuge to separate plasma and protect from light.

-

Protein Precipitation: To 200 µL of plasma, add 200 µL of cold ethanol or acetonitrile to precipitate proteins. Vortex briefly.

-

Liquid-Liquid Extraction:

-

Add 500 µL of a non-polar solvent (e.g., hexane or ethyl acetate) to the mixture.

-

Self-Validation Control: Spike a parallel control plasma sample with a known amount of RAG standard before extraction to determine recovery efficiency.

-

Vortex vigorously for 2 minutes.

-

-

Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Evaporation: Carefully transfer the upper organic layer to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the HPLC mobile phase.

-

HPLC Analysis:

-

Inject the reconstituted sample onto a reverse-phase C18 column.

-

Use a gradient elution method capable of separating isomers of RA and RAG.[22]

-

Detect retinoids via a UV detector (~350 nm) or a mass spectrometer for definitive identification.

-

-

Calculation: Determine the concentration of RAG in the original plasma sample by comparing its peak area to a standard curve and adjusting for the extraction recovery rate.

Caption: Workflow for the extraction and quantification of RAG from plasma.

Conclusion and Future Directions

Retinoyl β-glucuronide stands out as a biologically significant metabolite of vitamin A, acting as a less toxic, stable pro-drug of retinoic acid. Its favorable safety profile, combined with efficacy comparable to RA in dermatological and preclinical cancer models, makes it a highly attractive molecule for therapeutic development. The dynamic interplay between its synthesis by UGTs and its hydrolysis by β-glucuronidases provides a sophisticated mechanism for regulating retinoid activity at the tissue level.

Future research should focus on several key areas:

-

Clarifying Intrinsic Activity: Further investigation is needed to fully delineate the intrinsic biological activities of RAG, independent of its conversion to RA.

-

Tissue-Specific Metabolism: A deeper understanding of the specific UGT and β-glucuronidase isoforms responsible for RAG metabolism in different target tissues will be crucial for predicting its effects and designing targeted therapies.

-

Optimizing Delivery: For systemic applications, developing novel formulation and delivery strategies to overcome the poor oral bioavailability of RAG is a critical next step.

-

Clinical Translation: Expanding clinical trials to evaluate the efficacy and safety of RAG for a wider range of dermatological conditions and cancer types is warranted.

By continuing to explore the unique biology of Retinoyl β-glucuronide, the scientific community can unlock its full potential as a safer, next-generation retinoid therapeutic.

References

- 1. Retinoyl beta-glucuronide: a biologically active form of vitamin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a biologically active interesting retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Retinoids in Skin Care and Dermatology | General and Cosmetic Dermatologists located in Reno, NV | Integrated Dermatology of Reno [integrateddermatologyofreno.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Biosynthesis of retinoyl-beta-glucuronide, a biologically active metabolite of all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Retinoids on UDP-Glucuronosyltransferase 2B7 mRNA Expression in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of UDP-glucuronosyltransferase isoforms in 13-cis retinoic acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of vitamin A deficiency on the hydrolysis of this compound to retinoic acid by rat tissue organelles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound Instead of Retin-A for Acne | Skin Care Talk [skincaretalk.com]

- 12. Retinol vs. Retinoids: Which Should I Use? - Cornerstone Dermatology & Surgery Group [cornerstonedermatology.com]

- 13. tandfonline.com [tandfonline.com]

- 14. karger.com [karger.com]

- 15. Retinol, Vitamins, and Cancer Prevention: 25 Years of Learning and Relearning - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparative assessment of the activity of beta-carotene, retinoyl-beta-D-glucuronide and retinoic acid on growth and differentiation of a human promyelocytic leukemia cell line HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Intestinal absorption and metabolism of this compound in humans, and of 15-[14C]-retinoyl beta-glucuronide in rats of different vitamin A status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of all-trans this compound in rats following intraperitoneal and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. storage.imrpress.com [storage.imrpress.com]

- 20. Synthesis and metabolism of all-trans-[11-3H]retinyl beta-glucuronide in rats in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chemical synthesis of all-trans-[11-3H]this compound and its metabolism in rats in vivo. | Semantic Scholar [semanticscholar.org]

- 22. Single-run analysis of isomers of retinoyl-beta-D-glucuronide and retinoic acid by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Characterization of this compound as a minor metabolite of retinoic acid in bile - PubMed [pubmed.ncbi.nlm.nih.gov]

Retinoyl β-glucuronide vs. Retinoic Acid: A Technical Guide for Researchers

Abstract

Retinoic acid (RA), the carboxylic acid form of vitamin A, is a critical signaling molecule in numerous biological processes, including embryonic development, cellular differentiation, and immune function. Its potent activity is tightly regulated through a complex metabolic network involving biosynthesis, catabolism, and sequestration. A key metabolite in this network is Retinoyl β-glucuronide (RBG), a water-soluble conjugate of RA. While historically viewed as an inactive product destined for excretion, emerging evidence suggests RBG may function as a stable, transportable pro-drug, capable of reverting to the active RA in target tissues. This guide provides an in-depth technical comparison of the physicochemical properties, metabolism, biological activity, and analytical considerations for RBG and all-trans-retinoic acid (atRA), offering a comprehensive resource for researchers and drug development professionals in the field of retinoid biology.

Comparative Physicochemical and Biochemical Properties

The fundamental differences between atRA and RBG stem from the conjugation of a glucuronic acid moiety to the carboxyl group of atRA. This single biochemical modification dramatically alters the molecule's physical and biological characteristics.

Chemical Structure and Resultant Properties

All-trans-retinoic acid is a lipophilic molecule characterized by a β-ionone ring and a polyunsaturated isoprenoid side chain terminating in a carboxylic acid group. In contrast, RBG is formed via an ester linkage between this carboxyl group and glucuronic acid. This conjugation renders RBG significantly more water-soluble than its parent compound.

This structural difference has profound implications for experimental design:

-

Solubility: atRA requires organic solvents like ethanol or DMSO for solubilization in aqueous media, which can introduce confounding variables in cell culture experiments. RBG's aqueous solubility simplifies its handling and administration in experimental systems.

-

Stability: The polyene chain of both molecules makes them highly susceptible to degradation by light, heat, and oxidation. All manipulations should be performed under amber or red light and in inert atmospheres where possible. The ester linkage in RBG is susceptible to hydrolysis, particularly at non-neutral pH.

Receptor Binding Affinity: The Core of Biological Activity

The biological effects of atRA are primarily mediated by its direct binding to and activation of nuclear Retinoic Acid Receptors (RARs), which belong to the steroid/thyroid hormone receptor superfamily. These receptors, upon ligand binding, form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

Crucially, the glucuronic acid moiety in RBG sterically hinders its ability to bind to the RAR ligand-binding pocket. Consequently, RBG itself is considered biologically inactive as it does not directly bind to or activate RARs . Its biological effects are entirely dependent on its conversion back to atRA.

| Compound | Target Receptor | Binding Affinity (Kd) | Biological Activity |

| All-trans-retinoic acid (atRA) | RARα, RARβ, RARγ | High (in the nanomolar range) | Direct agonist, transcriptionally active |

| Retinoyl β-glucuronide (RBG) | RARs | Negligible / No direct binding | Indirect, dependent on hydrolysis to atRA |

Metabolic Pathways and Bioactivation

The interplay between atRA and RBG is a dynamic process of metabolic conversion and reconversion, central to regulating the availability of active retinoids.

Biosynthesis and Hydrolysis

The metabolism of atRA to RBG and its subsequent hydrolysis is a key pathway governing retinoid homeostasis.

Caption: Metabolic conversion pathway of Retinoic Acid (RA).

-

Synthesis of RBG: The formation of RBG from atRA is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). This process, known as glucuronidation, is a major mechanism for the detoxification and elimination of various xenobiotics and endogenous compounds. In the context of retinoids, it effectively inactivates and solubilizes atRA, facilitating its transport and excretion.

-

Hydrolysis of RBG: The reverse reaction, the conversion of RBG back to atRA, is catalyzed by β-glucuronidases. These enzymes are present in various tissues and can also be found in the gut microbiota. This localized hydrolysis allows RBG to function as a pro-drug, delivering active atRA to specific sites. The efficiency of this conversion is a critical determinant of RBG's overall biological potency in a given tissue.

Analytical Methodologies: HPLC-UV

Accurate quantification of atRA and RBG in biological matrices is essential for studying retinoid metabolism and action. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for this purpose. The primary challenge lies in their effective separation, given their structural similarity but different polarity, and their sensitivity to light.

Experimental Protocol: Simultaneous Quantification of atRA and RBG

This protocol provides a validated workflow for the extraction and simultaneous analysis of atRA and RBG from plasma or tissue homogenates.

I. Sample Preparation (Solid-Phase Extraction)

-

Spiking: Thaw biological samples on ice. Spike with an internal standard (e.g., Acitretin) to correct for extraction efficiency.

-

Precipitation: Precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex vigorously and centrifuge at 4°C for 10 minutes at >10,000 x g.

-

Extraction: Transfer the supernatant to a new tube. Evaporate the solvent under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in the mobile phase starting condition for injection.

II. HPLC Analysis

-

Chromatographic System: A standard HPLC system equipped with a UV/Vis detector is required.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase:

-

Mobile Phase A: Water with 0.1% Acetic Acid or an appropriate buffer like Ammonium Acetate.

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Gradient Elution: A gradient elution is necessary to resolve the more polar RBG from the nonpolar atRA.

-

Start with a higher percentage of aqueous phase (e.g., 95% A) to retain and elute RBG.

-

Ramp up to a high percentage of organic phase (e.g., 95% B) to elute atRA.

-

-

Detection: Monitor the eluent at a wavelength of 340-350 nm, which is the absorption maximum for retinoids.

-

Quantification: Create a standard curve using known concentrations of pure atRA and RBG standards. Calculate the concentration in samples based on the peak area relative to the standard curve and correct for the internal standard.

Caption: General workflow for retinoid analysis by HPLC.

Implications for Research and Drug Development

The distinct properties of RBG and atRA have significant implications for their use in research and potential therapeutic applications.

-

RBG as a Pro-drug: The use of atRA as a therapeutic agent (e.g., in dermatology or oncology) is often limited by its poor aqueous solubility, rapid metabolism, and systemic toxicity. RBG presents a compelling alternative. Its water-soluble nature makes it suitable for parenteral formulations, and its reliance on local β-glucuronidase activity for conversion to atRA opens the possibility of tissue-targeted drug delivery. For example, in tumors known to have high β-glucuronidase activity, RBG could be preferentially converted to active atRA, increasing local efficacy while minimizing systemic exposure.

-

RBG in Research: In experimental settings, particularly in cell culture, using RBG can be advantageous. It provides a more stable and soluble source of atRA, which is slowly released into the culture medium upon hydrolysis by cellular enzymes. This can result in more sustained and physiologically relevant levels of active retinoid compared to a single bolus dose of atRA, which is rapidly metabolized.

Conclusion

Retinoyl β-glucuronide and all-trans-retinoic acid represent two sides of the same regulatory coin. While atRA is the direct, biologically active ligand for nuclear receptors, RBG is a key water-soluble metabolite that serves critical functions in transport, detoxification, and as a potential pro-drug. Understanding the distinct physicochemical properties, metabolic interconversion, and analytical requirements of each compound is paramount for any researcher investigating the complex and vital roles of retinoids in health and disease. The choice between using atRA or RBG in an experimental or therapeutic context should be a deliberate one, guided by the specific goals of the study and a thorough understanding of their unique biochemical behaviors.

Retinoyl beta-glucuronide metabolism in humans

An In-Depth Technical Guide to the Metabolism of Retinoyl β-Glucuronide in Humans

Introduction: A Metabolite of Duality

Retinoyl β-glucuronide (RAG) is a naturally occurring, water-soluble metabolite of vitamin A, specifically formed from all-trans-retinoic acid (RA), the most biologically active form of vitamin A.[1][2] Historically viewed as a simple detoxification product destined for excretion, extensive research has unveiled a more complex and functionally significant role for RAG in human physiology.[1][2] It exists at a metabolic crossroads, representing both a mechanism to deactivate and eliminate excess RA and a stable, less toxic pro-drug that can be hydrolyzed back to RA in target tissues.[1][3] This dual nature makes RAG a subject of intense interest for researchers in nutrition, pharmacology, and drug development.

This guide provides a comprehensive technical overview of the core metabolic pathways governing RAG in humans. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, hydrolysis, transport, and physiological significance of this multifaceted retinoid.

Part 1: The Genesis of RAG: Biosynthesis via Glucuronidation

The formation of RAG is a crucial step in Phase II metabolism, rendering the lipophilic retinoic acid more water-soluble to facilitate its transport and excretion.[4] This process, known as glucuronidation, involves the covalent attachment of glucuronic acid to the carboxyl group of retinoic acid.

Core Mechanism and Enzymology

The synthesis of RAG is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).[5][6][7] These enzymes are primarily located in the endoplasmic reticulum of cells. The reaction transfers glucuronic acid from the high-energy donor substrate, UDP-glucuronic acid (UDPGA), to all-trans-retinoic acid.[5]

-

Enzyme Subfamily: In humans, several UGT isoforms have been identified as responsible for retinoic acid glucuronidation. The major isoforms include UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A9.[8] Notably, UGT2B7 has also been shown to be the sole UGT2B isoform capable of glucuronidating retinoids and their oxidized derivatives.[9][10]

-

Kinetic Profile: In vitro studies using rat liver microsomes have established the apparent Michaelis-Menten constants (Km) for this reaction: 54.7 µM for all-trans-retinoic acid and 2.4 mM for UDP-glucuronic acid.[5]

-

Tissue Distribution: The specific activity of UGTs for RA is highest in the liver, the primary site of drug metabolism, followed by the intestine and kidney.[5][9]

Regulation of Synthesis

The rate of RAG synthesis is not static and is influenced by physiological conditions:

-

Vitamin A Status: The activity of the UGTs responsible for RAG formation is significantly increased in a state of vitamin A deficiency.[5] This is an unusual characteristic for an inactivation enzyme, suggesting that RAG may play a functional role, perhaps as a conserved, readily available source of RA when dietary intake is low.[5]

-

Inhibition: The reaction is strongly inhibited by millimolar concentrations of coenzyme A.[5] Furthermore, biologically active forms of retinoic acid can suppress the expression of UGT2B7 in intestinal cells, creating a potential feedback loop that could enhance retinoid toxicity at pharmacological concentrations by down-regulating its own biotransformation.[10]

Part 2: Bioactivation via Hydrolysis

While RAG synthesis is a detoxification step, the molecule retains biological activity primarily by serving as a precursor to RA.[1][2] The reverse reaction, hydrolysis, releases the active parent compound in various tissues.

The Role of β-Glucuronidases

The cleavage of the glucuronide moiety from RAG is catalyzed by β-glucuronidases, a class of hydrolase enzymes.[4][11][12]

-

Enzymatic Action: These enzymes hydrolyze β-D-glucuronic acid residues from the non-reducing end of molecules like RAG, releasing free all-trans-retinoic acid and D-glucuronic acid.[12]

-

Cellular Location: Human β-glucuronidase is primarily found in lysosomes.[12] It is also present in the endoplasmic reticulum, where it can form complexes with other enzymes, and in the gut, where it can deconjugate metabolites for reabsorption.[11][12]

This localized hydrolysis allows RAG, a stable circulating pro-drug, to deliver RA directly to target tissues, potentially bypassing some of the systemic toxicity associated with direct RA administration.[1]

Part 3: Pharmacokinetics and Systemic Transport

The movement of RAG through the body is governed by its physicochemical properties and route of administration. Its water-solubility dictates a pharmacokinetic profile distinct from that of its lipophilic parent, RA.[13]

Absorption, Distribution, and Excretion

-